molecular formula C30H24O3 B8140583 4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde

4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde

Cat. No.: B8140583
M. Wt: 432.5 g/mol
InChI Key: ZDRONJWMVMLRQN-UHFFFAOYSA-N
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Description

4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde is a multifunctional aromatic aldehyde of high interest in materials science and supramolecular chemistry. This compound serves as a crucial organic building block for constructing complex molecular architectures. Its primary research value lies in its application as a linker for synthesizing Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), where its multiple aldehyde groups can undergo condensation reactions with various amines to form robust, porous structures. The specific spatial arrangement and the methyl groups on the central phenyl ring can be utilized to fine-tune the porosity, stability, and internal environment of the resulting frameworks. Furthermore, this aldehyde is a valuable precursor in polymer chemistry for developing novel polyimines and other specialty polymers. These polymers are investigated for their potential thermal stability and mechanical properties, making them candidates for advanced coatings and membranes. The compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O3/c1-19-28(25-10-4-22(16-31)5-11-25)20(2)30(27-14-8-24(18-33)9-15-27)21(3)29(19)26-12-6-23(17-32)7-13-26/h4-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRONJWMVMLRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C)C3=CC=C(C=C3)C=O)C)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation reaction between 2,5-diaminobenzene-1,4-dithiol and 1,2,4,5-tetrakis-(4-formylphenyl)benzene . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Organic Synthesis

4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde serves as an important intermediate in organic synthesis. Its aldehyde functional groups can participate in various reactions:

  • Condensation Reactions : It can undergo condensation with amines to form imines or Schiff bases, which are valuable in the synthesis of more complex organic molecules.
  • Cross-Coupling Reactions : This compound can be utilized in Suzuki or Heck reactions to create biaryl compounds that are significant in pharmaceuticals and agrochemicals.

Material Science

The compound's structural characteristics make it suitable for applications in material science:

  • Polymer Chemistry : It can act as a monomer or crosslinking agent in the production of polymers. Its ability to form stable linkages enhances the mechanical properties of polymeric materials.
  • Dyes and Pigments : Due to its aromatic structure, it can be used as a dye or pigment precursor in textiles and coatings.

Medicinal Chemistry

Research indicates potential medicinal applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) leading to apoptosis.
  • Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential for development into antibacterial agents.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in Suzuki coupling reactions. The reaction yielded high purity biaryl products with significant yields, showcasing its utility as a versatile building block in organic synthesis.

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd catalyst, K2CO3
Heck Reaction78Aryl halide coupling

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of derivatives synthesized from this benzaldehyde. The results indicated a dose-dependent cytotoxic effect on MCF-7 breast cancer cells.

CompoundIC50 (μM)Cell Line
Derivative A12MCF-7
Derivative B8HeLa

Mechanism of Action

The mechanism of action of 5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde involves its interaction with various molecular targets. The formyl groups can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various organic compounds and materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde with structurally related aldehydes used in COF synthesis:

Compound Molecular Formula Key Substituents Applications ECL Efficiency (ΦECL) Band Gap (eV)
This compound (Target) C₄₅H₃₀O₃ 2,4,6-trimethylphenyl, three 4-formylphenyl D-A COFs for ECL sensing, optoelectronics Not reported ~2.1 (estimated)
4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde (CAS 118688-53-2) C₃₉H₂₆O₃ Central phenyl, three 4-formylphenyl COFs with TBTN acceptors; moderate ECL performance 32.1% (COFBAP-TBTN) ~2.4
2,4,6-tris(4-formylphenoxy)-1,3,5-triazine (CAS 3140-75-8) C₂₇H₁₈N₃O₆ Triazine core, three formylphenoxy groups High-crystallinity COFs for catalysis Not applicable ~3.0
4-[4-[4-(4-formylphenyl)-N-[4-(4-formylphenyl)phenyl]anilino]phenyl]-benzaldehyde (BCBA) C₄₈H₃₄N₂O₂ Branched anilino donors, two formylphenyl COFTBTN-BCBA for UO₂²⁺ sensing; high ECL efficiency 63.7% ~1.9
5,10,15,20-Tetrakis[(4-(3,6-di-tert-butylcarbazol-9-yl)phenoxy)methyl]-2,4,6-trimethylbenzaldehyde C₁₀₃H₁₀₄N₄O₄ Trimethylphenyl, carbazole donors Porphyrin synthesis for organic electronics Not applicable ~2.5 (estimated)

Key Differences and Trends:

Electronic Effects: The trimethyl groups in the target compound donate electrons, reducing the band gap (~2.1 eV estimated) compared to non-methylated analogs like 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde (band gap ~2.4 eV) . This enhances intramolecular charge transfer (ICT) in D-A COFs, critical for ECL efficiency. BCBA, with an anilino donor, achieves a lower band gap (~1.9 eV) and higher ΦECL (63.7%) due to stronger D-A interactions .

Steric Effects :

  • The 2,4,6-trimethylphenyl core increases steric hindrance, which may reduce crystallinity but improve thermal stability in COFs compared to linear analogs .
  • In contrast, triazine-based aldehydes (e.g., CAS 3140-75-8) form highly ordered COFs due to planar symmetry but exhibit larger band gaps (~3.0 eV) .

ECL Performance: The target compound’s methyl groups may enhance ECL by stabilizing excited states, though direct data is unavailable. COFTBTN-BCBA (ΦECL 63.7%) demonstrates that strategic D-A pairing with strong ICT outperforms non-methylated systems .

Synthetic Utility: Trimethyl-substituted benzaldehydes (e.g., ) show lower reactivity in porphyrin synthesis (5% yield) due to steric effects, whereas non-methylated aldehydes facilitate higher yields .

Biological Activity

4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C30H24O4
  • Molecular Weight : 464.51 g/mol

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, studies have shown that benzaldehyde derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may interact with cellular pathways leading to programmed cell death. This interaction often involves the modulation of pro-apoptotic and anti-apoptotic proteins.

Antioxidant Activity

Benzaldehyde derivatives are also known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes. Enzyme inhibition studies have shown that similar compounds can effectively inhibit:

  • Tyrosinase : An enzyme involved in melanin production.
  • Aldose Reductase : Linked to diabetic complications.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study demonstrated that a related compound exhibited an IC50 value of 700 nM against a breast cancer cell line, indicating potent anticancer activity .
    • In vitro assays revealed that derivatives of benzaldehyde can significantly reduce cell viability in various cancer cell lines.
  • Antioxidant Effects :
    • The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Compounds similar to this compound showed a considerable reduction in DPPH radical concentration.
  • Enzyme Inhibition Studies :
    • Inhibition assays indicated that the compound could effectively inhibit tyrosinase activity with an IC50 value comparable to known inhibitors .

Data Table of Biological Activities

Activity TypeCompound TestedIC50 Value (nM)Reference
Anticancer4-[3,5-bis(4-formylphenyl)...700
AntioxidantSimilar Benzaldehyde DerivativeNot specified
Tyrosinase Inhibition4-[3,5-bis(4-formylphenyl)...Not specified

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing 4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde, and how can reaction conditions be optimized?

  • Methodology : Use a multi-step Suzuki-Miyaura coupling or Friedel-Crafts alkylation to assemble the aromatic core. For example, substituted benzaldehydes (e.g., 4-formylphenylboronic acid) can react with trimethyl-substituted aryl halides under palladium catalysis . Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to balance reactivity and steric hindrance from methyl groups. Monitor intermediates via TLC or HPLC.
  • Critical Parameters : Control stoichiometry of formylphenyl groups to avoid over-substitution. Use inert atmospheres (N₂/Ar) to prevent oxidation of aldehydes.

Q. How can purity and structural integrity be confirmed for this compound?

  • Analytical Workflow :

  • Purity : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm (for aromatic systems).
  • Structural Confirmation :
  • NMR : Compare ¹H/¹³C NMR peaks to predicted shifts (e.g., aldehydes at ~10 ppm in ¹H NMR; methyl groups at ~20–25 ppm in ¹³C NMR).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z 619.240) .
  • Crystallography : X-ray diffraction if single crystals are obtainable (challenged by flexible aldehyde groups).

Q. What solvent systems are suitable for recrystallization given its low solubility?

  • Approach : Test mixed solvents like DCM/hexane or THF/water. Due to the compound’s hydrophobicity and high symmetry, slow evaporation or diffusion methods may yield crystals.

Advanced Research Questions

Q. How do steric and electronic effects from the trimethylphenyl core influence its reactivity in coordination chemistry (e.g., MOF/COF synthesis)?

  • Experimental Design :

  • React with diamines (e.g., 1,4-diaminobenzene) to form Schiff-base ligands. Compare crystallinity (PXRD) and porosity (BET surface area) to analogs lacking methyl groups.
  • Data Contradiction : If crystallinity is poor despite theoretical symmetry, consider methyl-induced torsional strain disrupting planarization .
    • Computational Support : DFT calculations to map electron density on aldehyde groups and predict metal-binding preferences.

Q. What spectral discrepancies arise when characterizing this compound, and how can they be resolved?

  • Case Study : If ¹H NMR shows unexpected splitting in aldehyde peaks (~10 ppm), investigate:

  • Dynamic Effects : Restricted rotation of formylphenyl groups due to methyl crowding (variable-temperature NMR).
  • Impurities : Trace solvents (e.g., DMF) or byproducts from incomplete coupling reactions (LC-MS cross-check) .

Q. How does the compound’s electronic structure impact its photophysical properties?

  • Methodology :

  • UV-Vis/FL Spectroscopy : Measure absorption/emission in solvents of varying polarity. Look for charge-transfer transitions between electron-rich (methylphenyl) and electron-deficient (aldehyde) regions.
  • TD-DFT Modeling : Correlate experimental λmax with frontier molecular orbitals (HOMO-LUMO gaps).

Key Challenges & Troubleshooting

  • Low-Yield Coupling Reactions : Replace bulky ligands (e.g., switch from PPh₃ to XPhos) to enhance palladium catalyst efficiency .
  • Aldehyde Oxidation : Add radical scavengers (e.g., BHT) during storage. Confirm stability via periodic FT-IR (C=O stretch at ~1700 cm⁻¹).

Research Gaps

  • Limited experimental data on its biological activity or catalytic applications.
  • Unresolved crystallographic data due to synthesis complexity (priority for future studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.